3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
Description
Properties
Molecular Formula |
C25H23N3OS3 |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
(5Z)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H23N3OS3/c1-3-14-27-24(29)22(32-25(27)30)16-19-17-28(20-8-6-5-7-9-20)26-23(19)18-10-12-21(13-11-18)31-15-4-2/h3,5-13,16-17H,1,4,14-15H2,2H3/b22-16- |
InChI Key |
RGTLGAUEMWJFEI-JWGURIENSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of 1-phenyl-3-[4-(propylsulfanyl)phenyl]hydrazine with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde derivatives). Key steps include:
Thiazolidinone Formation
The thiazole ring is constructed via a Hantzsch-type reaction:
Allylation and Sulfanyl Group Introduction
One-Pot Green Synthesis
A solvent-free, metal-free method reduces energy consumption and improves atom economy:
-
Reactants :
-
1-Phenyl-3-[4-(propylsulfanyl)phenyl]hydrazine.
-
Dimethyl acetylenedicarboxylate (DMAD).
-
Mercaptoacetic acid.
-
-
Conditions : Room temperature, 12–24 hours.
Optimization Strategies
Catalytic Systems
Solvent Effects
-
PPG vs. PEG : PPG increases yield by 30% compared to PEG in thiazolidinone synthesis.
-
Ethanol vs. Toluene : Ethanol improves solubility of intermediates, reducing side products.
Characterization and Validation
Post-synthesis validation ensures structural fidelity:
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 477.7 [M+H]⁺.
-
X-ray Crystallography : Confirms Z-configuration of the methylidene group.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazolidinone ring or the pyrazole moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the thiazolidinone ring can produce dihydrothiazolidinones.
Scientific Research Applications
3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, make it a subject of interest in biological studies.
Medicine: Due to its potential therapeutic effects, it is studied for drug development and pharmacological applications.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one involves its interaction with various molecular targets and pathways. The thiazolidinone ring and pyrazole moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
Compound A shares structural homology with several thiazolone and pyrazole derivatives (Table 1). Key comparisons include:
Key Observations :
- Stereoelectronic Profile : The Z-configuration of the benzylidene group in Compound A ensures planarity, favoring conjugation between the thiazolone and pyrazole moieties. This contrasts with E-configuration derivatives, which exhibit reduced π-conjugation and altered UV-Vis absorption spectra .
- Steric Considerations : The allyl group at position 3 provides moderate steric hindrance compared to bulkier substituents like phenethyl (in ), which may limit packing efficiency in crystalline phases .
Physicochemical and Computational Comparisons
Computational studies using Multiwfn (a wavefunction analyzer) reveal that electron density distributions in Compound A are localized around the sulfur atoms (thioxo and propylsulfanyl groups) and the pyrazole ring, suggesting nucleophilic reactivity at these sites . Comparatively, analogues with nitro substituents (e.g., ) exhibit electron-deficient aromatic systems, favoring electrophilic aromatic substitution.
Biological Activity
The compound 3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a novel thiazole derivative that incorporates a pyrazole moiety, which has garnered attention due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, antibacterial, and other relevant activities.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 477.7 g/mol. The structure features a thiazole ring linked to a pyrazole derivative, which is known for various biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives often exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that similar compounds showed potent inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values as low as 0.08 µM .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways, such as Cyclooxygenase (COX) and farnesyl transferase .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been explored:
- In vivo assays using the Human Red Blood Cell (HRBC) membrane stabilization method indicated significant anti-inflammatory activity at doses of 100 μg to 1000 μg .
- Selectivity : Some derivatives have shown selectivity towards COX enzymes, which play a crucial role in inflammation .
Antibacterial and Antifungal Activity
The antibacterial and antifungal potential of similar thiazole and pyrazole compounds has been documented:
- Compounds in this class have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several studies have investigated the biological activities of thiazole and pyrazole derivatives:
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Tewari et al. (2014) | Pyrazole Derivatives | Anti-inflammatory | Showed significant HRBC membrane stabilization |
| Amer et al. (2018) | 1,3-Diphenylpyrazole Derivatives | Antitumor | Potent activity against MCF-7 with IC50 = 0.08 µM |
| Brullo et al. (2012) | Imidazo[1,2-b]pyrazole Derivatives | Dual anti-inflammatory | IC50 values of 3.8 nm for Fmlp-Ome and 1.2 nm for IL8-induced chemotaxis |
Q & A
Q. Table 1: Representative Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Thiazolidinone formation | Thioamide, aldehyde, KOH, ethanol, reflux | Monitor via TLC for intermediate purity |
| 2 | Allylation | Allyl bromide, NaHCO₃, DMF, 50°C | Use excess allyl bromide (1.2 eq) |
| 3 | Pyrazole attachment | 4-(propylsulfanyl)phenylhydrazine, acetic acid, reflux | Purify via column chromatography |
Advanced Question: How can reaction conditions be optimized to address low yields in the pyrazole conjugation step?
Methodological Answer:
Low yields often arise from steric hindrance or incomplete hydrazine activation. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yield by 15–20% through uniform heating .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic hydrazines.
- Catalyst Use : Acid catalysts (e.g., acetic acid) protonate the hydrazine, accelerating nucleophilic attack on the aldehyde .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the allyl group and Z-configuration of the methylidene moiety .
- HPLC : Monitors reaction progress and purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution MS validates molecular weight and detects by-products .
Advanced Question: How do structural modifications (e.g., substituents on the pyrazole ring) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., nitro) : Enhance anticancer activity by increasing electrophilicity for target binding .
- Alkyl Chains (e.g., propylsulfanyl) : Improve lipid solubility, enhancing cellular uptake .
Q. Table 2: Substituent Effects on Biological Activity
| Substituent | Biological Activity (IC₅₀, μM) | Mechanism Insight |
|---|---|---|
| 4-Nitrophenyl | 2.1 (Anticancer) | DNA intercalation |
| 4-Propylsulfanylphenyl | 5.8 (Anti-inflammatory) | COX-2 inhibition |
| 4-Fluorophenyl | 3.4 (Antimicrobial) | Membrane disruption |
Advanced Question: How can contradictory data on compound stability in biological assays be resolved?
Methodological Answer:
Contradictions often stem from:
- pH-Dependent Degradation : The thioxo group hydrolyzes in acidic conditions (pH < 5). Use buffered solutions (pH 7.4) during assays .
- Metabolic Instability : Liver microsome assays identify rapid CYP450-mediated oxidation. Stabilize via methyl or methoxy substituents .
Basic Question: What in vitro models are suitable for initial biological evaluation?
Methodological Answer:
- Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ < 10 μM considered active .
- Anti-inflammatory : COX-2 inhibition ELISA, comparing to celecoxib as a positive control .
Advanced Question: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Models interactions with COX-2 or DNA topoisomerase II. Validate with MD simulations to assess binding stability .
- QSAR Models : Relate logP and polar surface area to bioavailability .
Basic Question: How is stereochemical purity (Z-configuration) ensured during synthesis?
Methodological Answer:
- Controlled Reaction Kinetics : Slow addition of aldehydes favors Z-isomer formation via kinetic control .
- NOESY NMR : Confirms spatial proximity of the allyl and pyrazole groups, indicative of Z-configuration .
Advanced Question: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- Prodrug Design : Mask thioxo group with acetylated promoiety, reducing hepatotoxicity .
- Liposomal Encapsulation : Enhances tumor targeting and reduces off-target effects .
Basic Question: How is the compound stored to maintain stability?
Methodological Answer:
- Storage Conditions : Argon atmosphere, -20°C in amber vials. Avoid moisture (use molecular sieves) .
- Stability Monitoring : HPLC every 3 months to detect degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
